[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride
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Overview
Description
[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride is a chemical compound with a complex structure that includes both hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride typically involves the reaction of resorcinol with dimethyl sulfate in the presence of sodium hydroxide to form resorcinol dimethyl ether. This intermediate then undergoes a Friedel-Crafts acylation reaction with benzoyl chloride, catalyzed by aluminum trichloride, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, [2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride is used as a precursor for synthesizing more complex molecules. It is also studied for its reactivity and potential as a building block in organic synthesis.
Biology
The compound’s biological applications include its use in studying enzyme interactions and as a potential ligand in biochemical assays. Its structural features make it a candidate for investigating various biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific molecular pathways.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: This compound shares similar structural features but lacks the azanium chloride moiety.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxyl group but differ in their overall structure and reactivity.
Uniqueness
[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride is unique due to its combination of hydroxyl, methoxy, and azanium chloride groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
63040-25-5 |
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Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-amino-5-(4-methoxyphenyl)phenol;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10;/h2-8,15H,14H2,1H3;1H |
InChI Key |
VKCRANCVSOZNTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)O.Cl |
Origin of Product |
United States |
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